BTK Biochemical Inhibitory Potency: Example 16 vs. In-Class Comparators
In the standardized BTK in vitro biochemical assay described in US20240083900, Example 16 (the target compound) achieved an IC50 of 1 nM [1]. This potency is comparable to Example 79 (IC50 = 1 nM), superior to Example 236 (IC50 = 5.5 nM), and marginally less than Example 66 (IC50 < 1 nM) within the same assay conditions [2][3][4]. Potency alone is nondifferentiating within this series; selection must therefore be guided by additional orthogonal parameters discussed below.
| Evidence Dimension | BTK biochemical inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 16) |
| Comparator Or Baseline | Example 79: IC50 = 1 nM; Example 236: IC50 = 5.5 nM; Example 66: IC50 < 1 nM |
| Quantified Difference | ~5.5-fold more potent than Example 236; equipotent to Example 79; slightly less than Example 66 |
| Conditions | In vitro BTK enzymatic assay; full-length wild-type BTK expressed in mammalian system; measurement of compound inhibition [1][2]. |
Why This Matters
Confirms the compound is among the most potent in the series but underscores that potency alone cannot guide procurement decisions.
- [1] Ma, B.; Jones, J.H.; Hopkins, B.T.; et al. Pyrazolo[1,5-a]pyrazine Derivatives as BTK Inhibitors. U.S. Patent Application US20240083900A1, Example 16, March 14, 2024. View Source
- [2] BindingDB Entry BDBM658433, US20240083900 Example 79. Accessed via BindingDB (bindingdb.org). View Source
- [3] BindingDB Entry BDBM658410, US20240083900 Example 236. Accessed via BindingDB (bindingdb.org). View Source
- [4] BindingDB Entry BDBM658428, US20240083900 Example 66. Accessed via BindingDB (bindingdb.org). View Source
